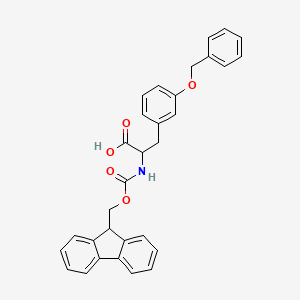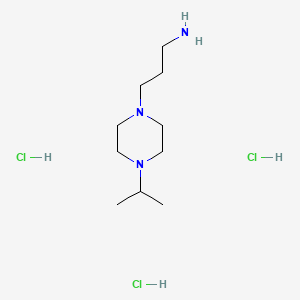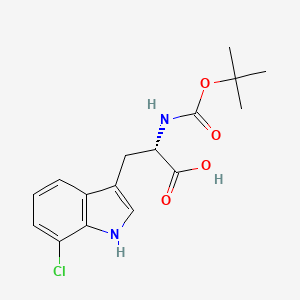
Boc-7-chloro-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-7-chloro-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is chlorinated at the 7th position and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-chloro-L-tryptophan typically involves the chlorination of L-tryptophan followed by the protection of the amino group with a Boc group. The chlorination can be achieved using reagents such as thionyl chloride or N-chlorosuccinimide in the presence of a suitable solvent. The Boc protection is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. For instance, Corynebacterium glutamicum can be metabolically engineered to produce halogenated tryptophan derivatives, including 7-chloro-L-tryptophan, from simple carbon sources.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, forming various oxidized products.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the indole ring.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base can facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles, dechlorinated tryptophan derivatives, and oxidized indole compounds .
Scientific Research Applications
Boc-7-chloro-L-tryptophan is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Properties
IUPAC Name |
(2S)-3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBNYLGDKIBCCF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
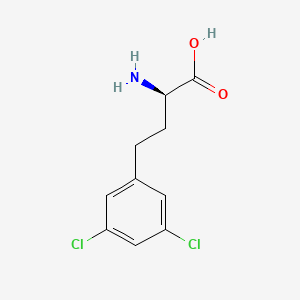
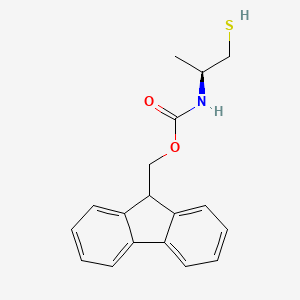
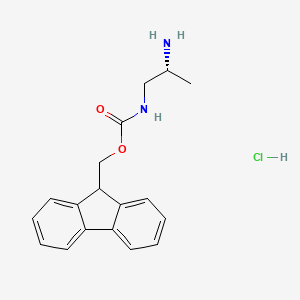
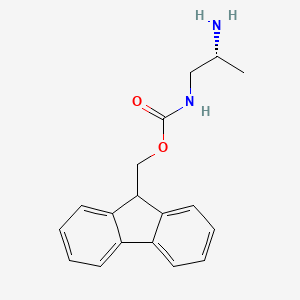
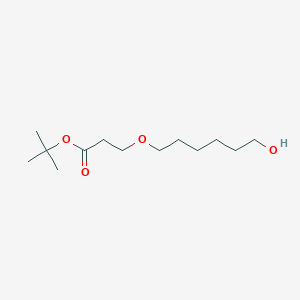
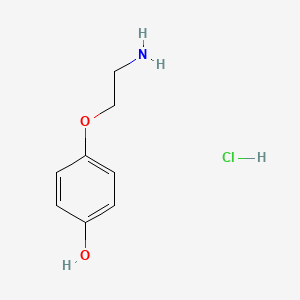
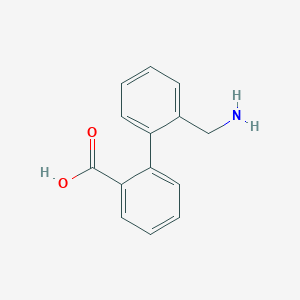
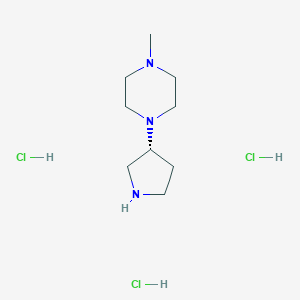

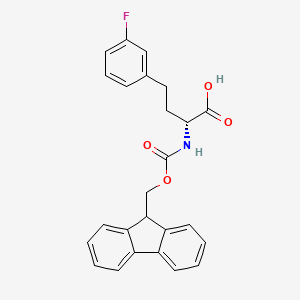
![(2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid](/img/structure/B8179028.png)
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8179033.png)
